5-Hexylpyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103980-64-9 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-hexyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-6-9-7-11-8-12-10(9)13/h7-8H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
CFEHYVITKCDTOF-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=CNC1=O |
Canonical SMILES |
CCCCCCC1=CN=CNC1=O |
Other CAS No. |
103980-64-9 |
Synonyms |
5-hexyl-3H-pyrimidin-4-one |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hexylpyrimidin 4 3h One and Advanced Analogues
Core Ring Formation Strategies for Pyrimidin-4(3H)-one Systems
The synthesis of the central pyrimidin-4(3H)-one ring system is a well-established field in heterocyclic chemistry, offering multiple routes to the core structure. These methods are adaptable for creating a wide array of substituted analogues.
Cyclocondensation Approaches
Cyclocondensation reactions are the cornerstone for synthesizing the pyrimidin-4(3H)-one scaffold. These reactions typically involve the formation of the six-membered ring by combining precursors that contain the necessary fragments.
A classical and widely used method is the reaction between a β-dicarbonyl compound, or a functional equivalent, and an amidine-containing species like urea (B33335) or thiourea (B124793). For instance, the condensation of ethyl acetoacetate (B1235776) with amidines, a method pioneered by Pinner, laid the theoretical and practical groundwork for pyrimidinone synthesis. This approach often proceeds under acidic or basic conditions, facilitating the cyclization to form the pyrimidine (B1678525) ring.
Another significant cyclocondensation strategy involves the use of isatoic anhydride (B1165640) and its derivatives. For example, new protocols have been developed for the one-pot synthesis of quinazoline-based structures, which are related to pyrimidinones (B12756618), through the condensation of isatoic anhydride with primary amines and other components. researchgate.netresearchgate.net Similarly, thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones can be formed via a base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl isocyanates. researchgate.net
The table below summarizes representative cyclocondensation reactions for pyrimidinone-type systems.
Table 1: Examples of Cyclocondensation Reactions for Pyrimidinone and Related Scaffolds| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Monoaryl thiourea | Ethyl cyanoacetate | Dry HCl gas | N1-(substituted aryl)-2-mercaptopyrimidine-4(3H)-one | nih.gov |
| Isatoic anhydride | Primary amines | Reflux in THF | Quinazoline derivatives | researchgate.net |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Aryl isocyanates | Base-catalyzed | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | researchgate.net |
| 2-Amino-4,5-dimethylthiophene-3-carboxamide | Aroyl halides | Boiling pyridine (B92270), then 10% NaOH | 2-Arylthieno[2,3-d]pyrimidin-4(3H)-ones | researchgate.net |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry, allowing for the construction of complex molecules like pyrimidinone derivatives in a single step from three or more starting materials. researchgate.net This approach is characterized by high atom economy, simplified purification processes, and the ability to generate molecular diversity efficiently. wum.edu.pk
A notable example is the one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. This reaction utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst to achieve high yields under mild conditions. scielo.org.mx Another innovative MCR is a four-component reaction involving a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide (B127407) to produce thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the target compound. researchgate.netnih.gov This method is lauded for its step economy and reduced catalyst loading, presenting a greener synthetic alternative to traditional multi-step syntheses. researchgate.netnih.gov
Table 2: Selected Multi-Component Reactions for Pyrimidinone-based Scaffolds
| Number of Components | Reactants | Catalyst/Conditions | Product Scaffold | Reference |
|---|---|---|---|---|
| Three | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB), Ethanol, 50 °C | Pyrrolo[2,3-d]pyrimidine | scielo.org.mx |
| Three | Barbituric acids, Substituted amines, Aldehydes | Ambient conditions, Water-mediated | Dihydropyrido[2,3-d:6,5-d']dipyrimidine | researchgate.net |
| Four | Ketone, Ethyl cyanoacetate, S8, Formamide | Catalytic, Heat-promoted | Thieno[2,3-d]pyrimidin-4(3H)-one | researchgate.netnih.gov |
Strategies for Introducing the 5-Hexyl Moiety
To synthesize the specific target compound, 5-Hexylpyrimidin-4(3H)-one, the hexyl group must be incorporated at the C5 position of the pyrimidine ring. This can be achieved either by using a precursor that already contains the hexyl group or by introducing it to a pre-formed ring.
The most direct approach involves a cyclocondensation reaction using a β-keto ester that is substituted with a hexyl group at the α-position (the carbon that will become C5 of the pyrimidine ring). For example, the reaction of ethyl 2-hexyl-3-oxobutanoate with a suitable amidine hydrochloride (like formamidine (B1211174) hydrochloride) would directly yield 5-hexyl-6-methylpyrimidin-4(3H)-one. This strategy is mirrored in the synthesis of various 5-alkyl-pyrimidin-4(3H)-one derivatives, which are prepared to serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In these syntheses, appropriately substituted 5-alkyl precursors are key starting materials for constructing the final molecules. nih.gov
Post-Synthetic Functionalization of the this compound Scaffold
Once the this compound core is synthesized, its chemical properties can be further tuned through various functionalization reactions. These modifications can alter the molecule's electronic properties, solubility, and biological activity.
Modifications at Nitrogen Positions (e.g., N-alkylation)
The pyrimidin-4(3H)-one scaffold possesses two nitrogen atoms (N1 and N3) that are potential sites for modification, such as N-alkylation. The regioselectivity of this reaction is often influenced by the reaction conditions and the substitution pattern of the pyrimidine ring.
Studies on the N-alkylation of pyrimidin-4(3H)-one itself have shown that reactions can lead to a mixture of N1 and N3-alkylated products. mdpi.com For instance, the N-hydroxyalkylation of pyrimidin-4(3H)-one with propylene (B89431) carbonate under basic conditions yields both 3-N-alkylated and 1-N-alkylated derivatives, with the 1N-alkylated product being major. mdpi.com The higher acidity of the proton at N3, due to the adjacent electron-withdrawing carbonyl group, can lead to preferential formation of the corresponding anion, which through resonance stabilizes a negative charge on N1, directing alkylation to that site. mdpi.com In other systems, such as 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, alkylation with benzyl (B1604629) chlorides in a DMF/K2CO3 system occurs selectively at the N3 position of the pyrimidine ring. nuph.edu.ua
Table 3: N-Alkylation of Pyrimidin-4(3H)-one with Propylene Carbonate
| Conditions | 3N-Alkylated Product Yield | 1N-Alkylated Product Yield | Reference |
|---|---|---|---|
| Oil bath, K2CO3 | 28% | 54% | mdpi.com |
| Microwave, K2CO3 | 31% | 59% | mdpi.com |
| Microwave, DBU | 30% | 61% | mdpi.com |
Functionalization of the Pyrimidinone Carbon Skeleton (e.g., halogenation, C-C coupling)
The carbon framework of the pyrimidinone ring can also be functionalized to introduce new substituents and build molecular complexity. Halogenation and palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
Halogenation: Halogen atoms can be introduced onto the pyrimidinone ring, serving as versatile handles for subsequent cross-coupling reactions. For example, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized by treating the parent compound with N-halosuccinimides. clockss.org In another example, regiospecific halogenation at the C5 position of pyrrolo[2,3-d]pyrimidines was achieved by first activating the ring through N-7, O-disilylation. researchgate.net Bromination of (E)-6-methyl-2-styrylpyrimidin-(4H)-one with an equimolecular amount of Br2 has been shown to produce the corresponding 5-bromo derivative. ucj.org.ua
C-C Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are fundamental for forming new carbon-carbon and carbon-heteroatom bonds on the pyrimidinone scaffold. lmaleidykla.lt These reactions are typically performed on a halogenated or otherwise activated pyrimidinone derivative. For instance, various aryl and heteroaryl groups have been introduced at the C6 position of a 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold via Suzuki-Miyaura and Sonogashira couplings starting from a 6-bromo precursor. ibmmpeptide.comrsc.orgnih.gov The Buchwald-Hartwig reaction has also been successfully developed for this system to introduce N-linked substituents. ibmmpeptide.comrsc.org These reactions demonstrate the feasibility of elaborating the pyrimidinone core to access a wide range of advanced analogues. lmaleidykla.lt
Table 4: Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidinone-Related Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one | (Hetero)aryl boronic acids | Pd(PPh3)4 | 6-Arylthieno[3,2-d]pyrimidin-4(3H)-one | ibmmpeptide.com |
| Sonogashira | 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one | Terminal alkynes | PdCl2(PPh3)2, CuI | 6-Alkynylthieno[3,2-d]pyrimidin-4(3H)-one | ibmmpeptide.com |
| Buchwald-Hartwig | 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one | Amines | Pd2(dba)3, XPhos | 6-Aminothieno[3,2-d]pyrimidin-4(3H)-one | ibmmpeptide.comrsc.org |
| Suzuki | 4-Chloropyrimidine (B154816) | Boronic acid/ester | Pd(dppf)Cl2·CH2Cl2 | 4-Arylpyrimidine | oaji.net |
| Suzuki | 4-Bromopyridin-2(1H)-one | o-Methoxyarylboronic acids | PdCl2(PPh3)2 | 4-Arylpyridin-2(1H)-one | nih.gov |
Derivatization of the Hexyl Side Chain (e.g., hydroxyl modifications)
The functionalization of the hexyl side chain at the C5 position of the pyrimidinone core is a key strategy for modulating the physicochemical properties of the molecule. While direct derivatization of this compound is specific, general principles of alkyl chain modification are applicable. These reactions aim to introduce new functional groups, such as hydroxyl groups, to alter polarity, solubility, and potential biological interactions.
One common approach involves the terminal or sub-terminal hydroxylation of the alkyl chain. This can be achieved through various oxidative methods. While specific examples on this compound are not extensively documented in broad literature, the principles of late-stage C-H functionalization are relevant. These reactions often employ powerful oxidizing agents or enzymatic systems to introduce a hydroxyl group with a degree of regioselectivity.
Alternatively, a more controlled method involves synthesizing the pyrimidinone ring with a pre-functionalized side chain. For instance, starting materials containing a protected hydroxyl group on the hexyl chain can be used. An example is the synthesis of hydroxyl-end functionalized poly(3-hexylthiophene), where a hydroxyl group is introduced at the terminus of a hexyl chain, which is then used in further reactions. rsc.org This strategy allows for precise placement of the functional group. For instance, a starting material like 6-hydroxyhexanal (B3051487) could theoretically be incorporated into a pyrimidinone synthesis, leading to a terminal hydroxyl group on the hexyl side chain.
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective routes for the construction of the pyrimidinone scaffold and the introduction of its substituents. Both metal-based and organic catalysts play significant roles in modern synthetic strategies.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for introducing the hexyl group at the C5 position of the pyrimidinone ring. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. rose-hulman.edu
To synthesize this compound, a typical Suzuki reaction would involve the coupling of a 5-halopyrimidin-4(3H)-one (e.g., 5-bromo- or 5-iodopyrimidin-4(3H)-one) with a hexylboronic acid or its ester derivative. The reaction is generally performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rose-hulman.edumdpi.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halopyrimidinone, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the this compound and regenerate the catalyst. rose-hulman.edu The use of ultrasound has been shown to accelerate Suzuki coupling reactions. hielscher.com
While the Suzuki reaction is widely used for aryl-aryl couplings, its application in alkyl-aryl couplings (B-Alkyl Suzuki Couplings) has also been developed, though it can present unique challenges. princeton.edu The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. princeton.edursc.org Nickel catalysts have also been employed for enantioconvergent coupling reactions of alkyl halides with boron nucleophiles. rsc.org
Below is a table summarizing typical components used in Suzuki coupling reactions for the synthesis of substituted pyrimidines and related heterocycles.
| Catalyst/Precursor | Ligand (if applicable) | Base | Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Solvent | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Dimethoxyethane | mdpi.com |
| Pd(OAc)₂ | None specified | Amberlite IRA-400(OH) | 5-Iodovanillin | Phenylboronic acid | Water/Ethanol | rose-hulman.edu |
| FeCl₂ | (R,R)-QuinoxP* | Not specified | tert-Butyl α-bromopropionate | Lithium arylborates | Not specified | rsc.org |
| Ligand-free cyclopalladated ferrocenylimines | None | TBAB | Aryl halides | Phenylboronic acid | Water | hielscher.com |
This table represents general conditions for Suzuki and related coupling reactions and may be adapted for the specific synthesis of this compound.
Organocatalysis and metal-free synthesis have emerged as powerful alternatives, offering milder reaction conditions and avoiding potential metal contamination of the final products. rsc.orgoatext.com For the synthesis of pyrimidinone derivatives, several organocatalytic methods have been developed.
One prominent example is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea. informahealthcare.comacs.org This reaction can be catalyzed by various organic molecules, such as N-(phenylsulfonyl)benzenesulfonamide, which acts as an efficient and environmentally friendly organocatalyst. informahealthcare.com By choosing an appropriate β-ketoester, substitution at the C5 position of the resulting dihydropyrimidinone can be achieved. Subsequent oxidation would then lead to the aromatic pyrimidinone ring.
N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts in the synthesis of pyrimidinone derivatives. d-nb.info For instance, NHC-catalyzed annulation reactions can produce complex pyrimidinone structures with high regio- and stereoselectivity. d-nb.info These reactions often proceed through intermediates like homoenolates or enolates generated from aldehydes. d-nb.info
Metal-free synthetic protocols also include methods like the tandem C-H bond trifluoromethylation and chromone (B188151) annulation, followed by reaction with amidines to form pyrimidines, which avoids the need for a transition metal catalyst. mdpi.com Another approach involves the cyanomethylative cyclization of unactivated alkenes with nitriles under metal-free conditions to produce cyano-containing quinazolin-4(3H)-ones, a related class of compounds. rsc.org
| Organocatalyst | Reaction Type | Substrates | Product Type | Reference |
| N-(phenylsulfonyl)benzenesulfonamide | Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea | 3,4-Dihydropyrimidine-2(1H)-ones/thiones | informahealthcare.com |
| N-Heterocyclic Carbene (NHC) | Mannich/lactamization domino reaction | 2-Benzothiazolimines, α-chloroaldehydes | Benzothiazolo-pyrimidinones | d-nb.info |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Three-component condensation | Aldehydes, barbituric acids, 3-bromo-4-hydroxy-2H-chromen-2-one | Spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones | nih.gov |
Regioselectivity and Stereoselectivity in Synthesis of this compound Derivatives
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of specifically substituted pyrimidinones like this compound and its derivatives.
Regioselectivity is a major consideration in several steps of pyrimidinone synthesis. During the construction of the pyrimidine ring itself, for example in reactions involving unsymmetrical precursors, the final position of substituents is a key challenge. nih.gov Furthermore, when functionalizing the pyrimidinone ring, such as through alkylation, a mixture of N1, N3, and O-alkylated products can be formed. researchgate.net The choice of base and solvent can significantly influence the outcome. For instance, using Cs₂CO₃ in DMF has been shown to favor the O-regioisomer in the alkylation of 4,6-diphenylpyrimidin-2(1H)-ones. researchgate.net Lithiation-substitution protocols have also been developed for highly regioselective substitution at the C6 position of the pyrimidine ring. nih.gov In the context of this compound, ensuring that the hexyl group is introduced specifically at the C5 position is a primary regiochemical challenge, often addressed by using a starting material with a pre-existing handle at C5, such as a halogen for cross-coupling reactions.
Stereoselectivity becomes critical when chiral centers are present or introduced into the molecule. For the parent this compound, there are no stereocenters. However, for its advanced analogues, such as those with a hydroxylated hexyl side chain, a stereocenter would be created. The synthesis would then need to be controlled to produce a specific stereoisomer. This can be achieved through asymmetric synthesis, for example, by using chiral catalysts or chiral auxiliaries.
N-Heterocyclic carbene (NHC) organocatalysis has been successfully employed for the asymmetric synthesis of benzothiazolo-pyrimidinones, achieving excellent stereoselectivities (up to >20:1 d.r. and 99% ee). d-nb.info Similarly, intramolecular Nicholas reactions have been used for the stereoselective synthesis of 5-alkynylproline derivatives, where the choice of N-protecting group controlled the stereochemistry of the cyclization. nih.gov In transition metal catalysis, the use of chiral ligands, such as (R,R)-QuinoxP* with an iron catalyst, has enabled enantioconvergent Suzuki-Miyaura couplings to produce optically active α-arylpropionic acids. rsc.org Such strategies could be adapted to control the stereochemistry of functionalized side chains in this compound derivatives.
Reactivity Profiles and Mechanistic Investigations of 5 Hexylpyrimidin 4 3h One Systems
Reactions at the Pyrimidinone Heterocycle
The chemical behavior of the pyrimidinone ring is characterized by its aromaticity, the presence of two nitrogen atoms, and a carbonyl group, which collectively influence its reaction pathways.
The pyrimidine (B1678525) ring is inherently electron-deficient, which generally disfavors electrophilic aromatic substitution. wikipedia.org However, the presence of the oxo group in the pyrimidin-4(3H)-one system enhances the electron density of the ring, thereby activating it towards electrophilic attack. bhu.ac.in Electrophilic substitution, such as nitration and halogenation, typically occurs at the electron-rich positions of the activated ring. wikipedia.org For 5-hexylpyrimidin-4(3H)-one, the C-5 position is already substituted, so electrophilic attack would be directed to other available positions on the ring.
Conversely, the π-deficient nature of the pyrimidine nucleus makes it highly susceptible to nucleophilic substitution, a characteristic that is more pronounced than in pyridine (B92270). wikipedia.orgbhu.ac.in While the parent pyrimidinone is not primed for direct substitution, the carbonyl group can be converted into a better leaving group. Treatment with reagents like phosphorus oxychloride (POCl₃) can transform the pyrimidinone into a 4-chloropyrimidine (B154816) derivative. bhu.ac.in This halogenated intermediate is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of nucleophiles at the C-4 position.
| Reaction Type | Reagent/Conditions | Expected Product from this compound derivative | Reference |
| Electrophilic Substitution | |||
| Nitration | HNO₃/H₂SO₄ | 5-Hexyl-x-nitro-pyrimidin-4(3H)-one | bhu.ac.in |
| Nucleophilic Substitution | (via 4-chloro-5-hexylpyrimidine intermediate) | ||
| Amination | Ammonia (NH₃) or Amines (R-NH₂) | 4-Amino-5-hexylpyrimidine or 4-(Alkylamino)-5-hexylpyrimidine | |
| Thiolation | Thiols (R-SH) | 4-(Alkylthio)-5-hexylpyrimidine | |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 4-Aryl-5-hexylpyrimidine |
The pyrimidinone ring can undergo several fascinating transformations and rearrangements, leading to the formation of different heterocyclic systems. These reactions are often initiated by nucleophilic attack on the ring followed by ring-opening and subsequent re-closure.
Ring Expansion: Under certain conditions, pyrimidinone derivatives can undergo ring expansion to form seven-membered rings like diazepines. This transformation can be mediated by nucleophiles, particularly when activated acyl or mesyloxymethyl groups are present on the ring. mdpi.com
Dimroth-type Rearrangement: In the presence of amines, 2(1H)-pyrimidinones can undergo a Dimroth-type rearrangement, where the ring opens and recloses to form a different pyrimidine isomer. clockss.org This type of transformation involves the exchange of ring atoms with substituents.
Ring Contraction and Other Rearrangements: Reactions with specific reagents can lead to more complex outcomes. For instance, treatment of substituted nitropyrimidinones with anilines has been shown to cause ring contraction to imidazolone (B8795221) derivatives or transformation into isoxazolopyrimidinones, depending on the reaction conditions. researcher.life Additionally, rearrangements under Vilsmeier-Haack conditions (using POCl₃ and DMF) have been observed in related quinazolinone systems, suggesting a potential pathway for rearrangement in pyrimidinones (B12756618) as well. epa.govscispace.comresearchgate.net
| Transformation Type | Key Reagents | Resulting Heterocycle | Reference |
| Ring Expansion | Nucleophiles (e.g., MeONa, K-phthalimide) | 1,3-Diazepine | mdpi.com |
| Ring Transformation (to Pyridone) | Enolates (e.g., from diethyl acetonedicarboxylate) | Pyridone | chim.it |
| Ring Contraction | Anilines (on nitro-substituted pyrimidinones) | Imidazolone | researcher.life |
| Dimroth Rearrangement | Amines | Isomeric Pyrimidine | clockss.org |
Pyrimidin-4(3H)-one exists in a dynamic equilibrium between several tautomeric forms due to the migration of protons. The primary tautomers are the amide forms, 4(3H)-one and 4(1H)-one, and the aromatic alcohol (enol) form, 4-hydroxypyrimidine. acs.org Computational and experimental studies on analogous systems consistently show that the keto (amide) forms are significantly more stable than the enol (hydroxyl) form. acs.org The 4(3H)-one tautomer is generally the predominant form in the solid state and in solution. acs.org This preference is crucial for its biological and chemical reactivity, particularly in establishing hydrogen-bonding networks. acs.org
The pyrimidine ring system is weakly basic due to the electron-withdrawing effect of the two ring nitrogen atoms, which reduces their ability to accept a proton compared to pyridine. wikipedia.orgbhu.ac.in The pKₐ value for the protonation of a related pyrimidinone, 2-methyl-3H-5-hydroxy-6-carboxy-4-pyrimidinone ethyl ester, was found to be 1.14, highlighting its weak basicity. rsc.org
| Tautomeric Forms of this compound |
| From left to right: this compound (major amide tautomer), 5-Hexylpyrimidin-4(1H)-one (minor amide tautomer), and 5-Hexyl-4-hydroxypyrimidine (minor enol tautomer). |
Detailed Mechanistic Studies of Key Chemical Transformations
The chemical transformations of this compound systems are governed by the electronic properties of the pyrimidinone core, which is influenced by the nature of its substituents. The hexyl group at the C5 position, being an electron-donating alkyl group, can affect the nucleophilicity and electrophilicity of the ring atoms. Mechanistic studies, often on analogous pyrimidinone structures, provide a framework for understanding these transformations.
Elucidation of Reaction Intermediates
The identification of transient intermediates is fundamental to understanding the reaction pathways of pyrimidinone systems. While direct studies on this compound are not extensively documented, research on related heterocyclic systems offers valuable insights into the plausible intermediates involved in their synthesis and transformation.
In the synthesis of substituted pyrimidin-4-ones, various reactive intermediates have been proposed. For instance, the reaction of 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione to form pyrimidin-4-one derivatives is suggested to proceed through a p,p'-dimethoxy-dibenzoylketene intermediate. clockss.org This ketene (B1206846) intermediate is highly reactive and not isolated. clockss.org Another common synthetic route involves the cyclocondensation of a β-tricarbonyl compound with thiourea (B124793) derivatives. In this process, a non-isolable intermediate is formed through the nucleophilic attack of the thiourea nitrogen on a carbonyl group, followed by the elimination of a leaving group. clockss.org
Furthermore, in reactions involving the modification of the pyrimidinone ring, such as the Friedländer-type synthesis of pyrido[2,3-d]pyrimidines from 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes, the initial formylation step can lead to different intermediates depending on the reaction conditions and the substitution pattern on the pyrimidine ring. arkat-usa.org For example, formylation can occur at the C5 position or at an exocyclic amino group, leading to the formation of amidine or formamide (B127407) derivatives as intermediates. arkat-usa.org In the synthesis of bicyclic pyrimido[4,5-d]pyrimidine (B13093195) systems, Schiff base intermediates are often proposed, which are formed from the reaction of an amino-substituted pyrimidine with a carbonyl compound. nih.gov
The table below summarizes some of the proposed reaction intermediates in the synthesis of various pyrimidinone and related heterocyclic systems, which can serve as models for understanding the reactivity of this compound.
Table 1: Proposed Reaction Intermediates in Pyrimidinone and Related Heterocyclic Syntheses
| Precursor(s) | Proposed Intermediate(s) | Product Type | Source(s) |
| 2,3-Dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione and thiourea derivatives | p,p′-Dimethoxy-dibenzoylketene | 2-Thioxo-2,3-dihydropyrimidin-4(1H)-ones | clockss.org |
| 6-Aminopyrimidin-4(3H)-ones and Vilsmeier's reagent | Amidine or formamide derivatives | Formylated pyrimidines or amidines | arkat-usa.org |
| Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and formamide | Schiff base intermediate | 7-Mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol | nih.gov |
| 5,6-Dihydropyrimidin-4(3H)-ones and 3-chloroperbenzoic acid | N/A | Dihydrouracils | researchgate.net |
Kinetic and Thermodynamic Analyses of Reaction Pathways
The study of reaction kinetics and thermodynamics provides quantitative data on the feasibility and rate of chemical transformations. For pyrimidinone systems, these analyses can reveal the factors that control product distribution, such as whether a reaction is under kinetic or thermodynamic control.
While specific kinetic and thermodynamic data for reactions of this compound are scarce in the literature, studies on related N-heterocyclic compounds offer a useful parallel. For example, the metalation of pyridine can be directed to either the C2 or C4 position depending on the reaction conditions, demonstrating the principles of kinetic versus thermodynamic control. acs.org
In the context of pyrimidine-containing structures, kinetic and thermodynamic analyses have been conducted on the formation of triplexes between peptide nucleic acids and double-stranded RNA. nih.gov These studies reveal that the stability of the resulting complex is largely due to a high association rate constant, which is influenced by factors such as the charge of the backbone and protonation of cytosine residues. nih.gov The temperature dependence of the enthalpy change and the association rate constant in these systems suggests a complex association mechanism involving a non-directional nucleation-zipping process coupled with conformational changes. nih.gov
Adsorption processes involving pyrimidone derivatives have also been subjected to kinetic and thermodynamic scrutiny. A study on the removal of methylene (B1212753) blue dye using a pyrimidone derivative adsorbent found that the process follows a pseudo-second-order kinetic model, indicating that chemisorption is the rate-limiting step. researchgate.net Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes determined from these studies indicate the spontaneity and endothermic or exothermic nature of the adsorption process. researchgate.net
The following table presents a conceptual framework for the types of kinetic and thermodynamic parameters that are relevant to the study of pyrimidinone reactivity, based on data from related systems.
Table 2: Representative Kinetic and Thermodynamic Parameters for Processes Involving Pyrimidine-Related Structures
| Process | System | Key Parameters | Findings | Source(s) |
| Triplex Formation | Peptide Nucleic Acid and dsRNA | kon, ΔH, Eon | Association is dominated by a large kon and involves a nucleation-zipping mechanism. | nih.gov |
| Adsorption | Pyrimidone derivative and Methylene Blue | Adsorption Isotherms (Langmuir, Freundlich), Kinetic Models (Pseudo-first-order, Pseudo-second-order), Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) | Adsorption follows the Langmuir isotherm and pseudo-second-order kinetics, suggesting a spontaneous and endothermic chemisorption process. | researchgate.net |
| Metalation | Pyridine | Product distribution at different temperatures and reaction times | Demonstrates kinetic and thermodynamic control over regioselectivity. | acs.org |
Computational Mechanistic Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the reactivity of heterocyclic systems like this compound. These methods allow for the detailed investigation of reaction mechanisms, including the structures of transition states and intermediates, as well as the calculation of activation energies and reaction enthalpies.
Computational studies on the parent 4(3H)-pyrimidinone have provided significant insights into its tautomeric equilibrium. nih.govacs.org These studies have investigated why the introduction of a second nitrogen atom into the 2-hydroxypyridine (B17775) ring system shifts the equilibrium towards the keto form (4(3H)-pyrimidinone) rather than the enol form (4-hydroxypyrimidine). nih.govacs.org The energetic preference for the keto tautomer is explained by analyzing factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization using methods like Nucleus-Independent Chemical Shift (NICS) calculations and Natural Bond Orbital (NBO) analysis. nih.govacs.org
DFT calculations are also employed to explore the reactivity and potential biological activity of novel pyrimidinone derivatives. acs.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the charge transfer characteristics and reactivity of these molecules. acs.org A smaller HOMO-LUMO energy gap is generally associated with higher reactivity. acs.org
In studies focused on corrosion inhibition, computational methods have been used to understand the interaction between pyrimidinone derivatives and metal surfaces. nih.gov Quantum chemical calculations and Monte Carlo simulations can predict the adsorption behavior of these molecules, providing insights into their protective mechanism. nih.gov These studies often calculate parameters such as the energy of the HOMO and LUMO, the energy gap (ΔE), dipole moment, and Mulliken charges to correlate the molecular structure of the inhibitor with its efficiency. nih.gov
The table below showcases the application of computational methods in predicting the properties and reactivity of pyrimidinone systems.
Table 3: Applications of Computational Methods in the Study of Pyrimidinone Systems
| Computational Method | System Studied | Properties Investigated | Key Findings | Source(s) |
| DFT, NICS, NBO | 4(3H)-Pyrimidinone | Tautomeric equilibrium (keto-enol) | The keto form is thermodynamically favored due to factors of aromaticity and electronic delocalization. | nih.govacs.org |
| DFT (FMO analysis) | Novel pyrimidinone derivatives | Reactivity, charge transfer, biological activity | A lower HOMO-LUMO energy gap is correlated with enhanced molecular biological activity. | acs.org |
| Quantum Chemical Calculations, Monte Carlo Simulations | Pyrimidinone derivatives as corrosion inhibitors | Adsorption on copper surfaces, inhibition efficiency | The presence of heteroatoms (O, N) and π-systems facilitates strong adsorption and corrosion inhibition. | nih.gov |
Structure Function Relationships in 5 Hexylpyrimidin 4 3h One Derivatives
Impact of Substituent Effects on Chemical Reactivity
The chemical reactivity of 5-hexylpyrimidin-4(3H)-one derivatives is significantly influenced by the nature and position of substituents on the pyrimidinone ring. Substituents can alter the electron density distribution within the ring system, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
Electron-withdrawing groups, such as halogens or nitro groups, generally enhance the reactivity of the pyrimidinone ring towards nucleophiles. For instance, the presence of a bromine atom at the 5-position of the pyrimidinone ring has been explored for its impact on reactivity. nih.gov Conversely, electron-donating groups, like alkyl or alkoxy groups, tend to decrease reactivity towards nucleophiles by increasing the electron density of the ring.
Studies on related heterocyclic systems, such as benzoquinone derivatives, have demonstrated that electron-withdrawing substituents significantly increase the rate of reaction with nucleophiles like thiols. nih.gov For example, the rate constant for the reaction of a chlorine-substituted benzoquinone was found to be orders of magnitude higher than that of a methyl-substituted derivative. nih.gov This principle can be extrapolated to understand the reactivity of substituted this compound derivatives.
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional conformation of this compound derivatives is a critical determinant of their molecular interactions. The flexibility of the hexyl chain and the potential for different orientations of substituents on the pyrimidinone ring can lead to various conformers with distinct shapes and energy levels.
Conformational analysis of related cyclic compounds, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, has shown that the presence and position of certain atoms, like fluorine, can significantly alter the preferred conformation in solution. mdpi.comnih.gov This highlights the sensitivity of molecular shape to subtle structural modifications. In the case of this compound, the hexyl group can adopt various staggered or eclipsed conformations, influencing how the molecule presents itself for interaction with a biological target.
Structure-Biological Activity Relationships (SAR) at a Molecular Level
The biological activity of this compound derivatives is a direct consequence of their interactions with specific biological macromolecules. Understanding the structure-activity relationships (SAR) at the molecular level is essential for designing more potent and selective compounds.
Enzyme Inhibition Mechanisms (e.g., phosphodiesterase 5, neuraminidase)
Phosphodiesterase 5 (PDE5) Inhibition:
Derivatives of pyrimidin-4(3H)-one have been investigated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels. wikipedia.org The inhibition of PDE5 leads to smooth muscle relaxation and vasodilation. nih.gov The core pyrimidinone scaffold can mimic the purine (B94841) ring of cGMP, allowing it to bind to the active site of PDE5.
Structure-activity relationship studies on 5-bromopyrimidin-4(3H)-one derivatives have shown that substituents at both the 6-position of the pyrimidinone ring and the 5'-position of a phenyl ring attached at the 2-position are crucial for potent PDE5 inhibition. nih.gov For instance, a 5-bromo-6-isopropyl-2-(2-propoxyphenyl)pyrimidin-4(3H)-one was identified as a potent PDE5 inhibitor. nih.gov The crystal structures of PDE5 in complex with these inhibitors have provided a structural basis for their inhibitory mechanism, revealing key interactions within the enzyme's active site. nih.gov
| Compound/Scaffold | Key Substituents for PDE5 Inhibition | Reported IC50 |
| 5-Bromopyrimidin-4(3H)-ones | 6-isopropyl, 2-(2-propoxy-phenyl) | 1.7 nM (for a derivative) nih.gov |
Neuraminidase Inhibition:
Neuraminidase is a key enzyme for influenza virus replication, making it an attractive target for antiviral drugs. nih.govmdpi.com Pyrimidine (B1678525) derivatives have been explored for their potential to inhibit this enzyme. The mechanism of inhibition typically involves the compound binding to the highly conserved active site of the neuraminidase, preventing it from cleaving sialic acid residues on the host cell surface. nih.govjmb.or.kr
While specific studies on this compound as a neuraminidase inhibitor are not prevalent, the general principles of neuraminidase inhibition by heterocyclic compounds can be applied. The design of effective neuraminidase inhibitors often involves creating molecules that mimic the transition state of the natural substrate, sialic acid. nih.gov Therefore, modifications to the this compound scaffold would likely be necessary to achieve potent neuraminidase inhibition, focusing on introducing functional groups that can interact with the key amino acid residues in the enzyme's active site.
Receptor Binding and Modulation Mechanisms (e.g., M1 muscarinic acetylcholine (B1216132) receptor, GPR84)
M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Modulation:
The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) involved in cognitive processes, making it a target for the treatment of Alzheimer's disease. mdpi.comuniprot.org Pyrimidinone-based structures have been identified as positive allosteric modulators (PAMs) of the M1 mAChR. nih.gov PAMs bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand acetylcholine binds) and enhance the receptor's response to the natural ligand. nih.gov
GPR84 Receptor Binding and Modulation:
GPR84 is a G protein-coupled receptor primarily expressed on immune cells and is involved in inflammatory responses. sci-hub.senih.gov It is activated by medium-chain fatty acids. Derivatives of pyrimidinedione, which are structurally similar to pyrimidin-4(3H)-one, have been developed as agonists for GPR84. For example, 6-hexylamino-2,4(1H,3H)-pyrimidinedione has been identified as a fully efficacious GPR84 agonist. nih.gov
The hexyl group in these compounds is a key feature, mimicking the endogenous medium-chain fatty acid ligands. It is likely that the hexyl chain of this compound would also play a critical role in binding to a hydrophobic pocket within the GPR84 receptor, leading to its activation. Studies with a selective GPR84 agonist, 6-n-octylaminouracil (6-OAU), have shown that receptor activation enhances inflammatory signaling in macrophages. frontiersin.org
| Receptor | Type of Modulation | Key Structural Features |
| M1 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulator | Pyrimidinone core nih.gov |
| GPR84 | Agonist | Alkyl chain (e.g., hexyl, octyl) nih.govfrontiersin.org |
Cellular Permeability and Intracellular Trafficking Mechanisms
For a drug to be effective, it often needs to cross cell membranes to reach its intracellular target. The physicochemical properties of this compound derivatives, such as lipophilicity, size, and hydrogen bonding capacity, will determine their ability to permeate cell membranes. The hexyl group contributes significantly to the lipophilicity of the molecule, which can enhance its ability to cross the lipid bilayer of the cell membrane.
Studies on quinazolin-4(3H)-one derivatives have shown that it is possible to develop compounds with good cell permeability. nih.gov The concept of intracellular trafficking involves the directed movement of molecules within a cell. nih.gov Once inside the cell, a this compound derivative may be transported to specific subcellular compartments. This trafficking can be influenced by the molecule's properties and its interactions with intracellular transport machinery. For example, some viral glycoproteins are known to be trafficked through the Golgi apparatus, and inhibitors can block this process. jmb.or.kr
Interaction with Biomacromolecular Targets (e.g., proteins, DNA)
Beyond enzymes and receptors, this compound derivatives have the potential to interact with other biomacromolecules like proteins and DNA.
Protein Interactions:
The pyrimidinone scaffold is a common motif in molecules that bind to various proteins. For example, quinazolin-4(3H)-one derivatives have been shown to inhibit the growth of cancer cells by binding to the active site of the epidermal growth factor receptor (EGFR), a protein tyrosine kinase. nih.govfrontiersin.org The specific interactions, such as hydrogen bonds and hydrophobic contacts, between the derivative and the protein's binding pocket are crucial for affinity and inhibitory activity.
DNA Interactions:
Certain heterocyclic compounds can interact with DNA, either by intercalating between the base pairs or by binding to the minor groove. Some quinazolin-4(3H)-one derivatives have been reported to act as antimicrobial agents by targeting DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com The planarity of the pyrimidinone ring could facilitate intercalation, while substituents could be designed to form specific hydrogen bonds with the DNA bases.
Advanced Characterization and Computational Studies of 5 Hexylpyrimidin 4 3h One
Spectroscopic Methodologies for Structural and Electronic Analysis
Spectroscopic techniques are fundamental in providing detailed insights into the molecular structure, bonding, and electronic behavior of 5-Hexylpyrimidin-4(3H)-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the mechanism of chemical reactions in real-time. nih.gov For the synthesis of pyrimidinone derivatives, NMR can be used to track the consumption of reactants and the formation of intermediates and final products, thereby providing kinetic and mechanistic insights. nih.govnih.gov In the synthesis of this compound, 1H and 13C NMR would be utilized to follow the key transformations. For instance, in a potential synthesis involving the condensation of an appropriate amidine with a β-keto ester bearing a hexyl group, NMR would allow for the observation of specific proton and carbon signals of the reactants disappearing as new signals corresponding to the pyrimidinone ring and its substituents appear. impactfactor.org
Mechanistic studies often employ advanced 2D NMR techniques such as HSQC and HMBC to establish correlations between protons and carbons, confirming the structure of transient intermediates that might not be isolable. nih.gov By monitoring the reaction progress over time, kinetic data can be extracted to determine reaction rates and understand the influence of catalysts or reaction conditions. researchgate.net
Table 1: Illustrative 1H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5-12.5 | br s | 1H | N3-H |
| ~7.8-8.0 | s | 1H | C2-H |
| ~7.5-7.7 | s | 1H | C6-H |
| ~2.4-2.6 | t | 2H | -CH2- (alpha to ring) |
| ~1.5-1.7 | m | 2H | -CH2- (beta to ring) |
| ~1.2-1.4 | m | 6H | -(CH2)3- |
| ~0.8-0.9 | t | 3H | -CH3 |
Note: This table is a hypothetical representation of expected NMR data.
Mass spectrometry (MS) is an indispensable analytical technique for monitoring the progress of chemical reactions due to its high sensitivity and ability to analyze complex mixtures directly. purdue.edu Techniques such as electrospray ionization mass spectrometry (ESI-MS) are frequently employed to track the synthesis of heterocyclic compounds like pyrimidinones (B12756618). By taking small aliquots from the reaction mixture at various time points, researchers can identify the mass-to-charge ratio (m/z) of reactants, intermediates, and the final product, this compound. waters.com
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique used for quantitative analysis. proteomics.com.ausciex.com In this approach, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This allows for accurate quantification and confirmation of the target molecule even in a complex matrix. nih.gov This method provides vital information for optimizing reaction conditions to maximize the yield of the desired product. waters.com
Table 2: Expected Mass Spectrometry Data for Reaction Components
| Compound | Formula | Expected [M+H]+ (m/z) |
| Reactant 1 (Example: Ethyl 2-hexyl-3-oxobutanoate) | C12H22O3 | 215.16 |
| Reactant 2 (Example: Formamidine) | CH4N2 | 45.04 |
| This compound | C10H16N2O | 181.13 |
Note: This table presents hypothetical data for a possible synthetic route.
UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. nih.gov Pyrimidine (B1678525) derivatives often exhibit interesting photophysical behaviors due to intramolecular charge transfer (ICT) characteristics. osf.io The pyrimidine core generally acts as an electron-accepting unit. osf.io The introduction of an alkyl group like hexyl at the C5 position can influence the electronic distribution within the molecule.
The UV-Vis absorption spectrum of this compound would be expected to show characteristic bands corresponding to π-π* and n-π* transitions within the pyrimidinone ring. The emission spectrum, obtained by exciting the molecule at its absorption maximum, provides information about its fluorescence properties. The photophysical properties, such as quantum yield and Stokes shift, are sensitive to the molecular environment, and studies in different solvents can reveal information about the nature of the excited state. rsc.org
Table 3: Hypothetical Photophysical Data for this compound in Dichloromethane
| Parameter | Value |
| Absorption Maximum (λabs) | ~280-320 nm |
| Molar Absorptivity (ε) | ~5,000-15,000 M-1cm-1 |
| Emission Maximum (λem) | ~340-380 nm |
| Stokes Shift | ~40-60 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.1-0.3 |
Note: This table contains illustrative data based on known properties of similar pyrimidinone derivatives. osf.iomdpi.com
Crystallographic Analysis of this compound and its Complexes
Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding structure-property relationships.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of crystalline compounds. unimi.it This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous structural elucidation of this compound. uhu-ciqso.es To perform this analysis, a high-quality single crystal of the compound is required, which can be grown by methods such as slow evaporation from a suitable solvent. acs.org
The resulting crystal structure would reveal the planarity of the pyrimidinone ring, the conformation of the hexyl chain, and, importantly, the intermolecular interactions that govern the crystal packing. Pyrimidinone scaffolds are known to form strong N-H···O hydrogen bonds, leading to the formation of dimers or extended networks in the solid state. acs.org These interactions are fundamental to the material's physical properties.
Table 4: Plausible Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Volume (Å3) | ~1065 |
| Z | 4 |
| Key H-bond (D···A) | N3-H···O4 (~2.8 Å) |
Note: This data is a hypothetical example based on analyses of similar heterocyclic compounds. nih.govmdpi.com
Co-crystallization is a crystal engineering technique used to combine an active pharmaceutical ingredient (API) or a target molecule with a benign co-former in a single crystal lattice. jpionline.orgresearchgate.net This approach is widely used to modify the physicochemical properties of a compound, such as solubility and stability, or to study intermolecular interactions. ijpsonline.comijsrtjournal.com
For this compound, co-crystallization studies could be designed to understand its binding modes with specific molecular targets. By selecting co-formers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to form co-crystals held together by non-covalent interactions, primarily hydrogen bonds. nih.govturkjps.org Analysis of the resulting co-crystal structure via SC-XRD provides direct evidence of the specific intermolecular synthons formed between this compound and the co-former. This information is invaluable for designing molecules with specific binding affinities for biological targets. researchgate.net
Computational Chemistry and Molecular Simulation
Computational chemistry and molecular simulation serve as powerful tools in the modern chemist's arsenal, providing deep insights into the behavior of molecules at an atomic level. For this compound, these techniques unlock a comprehensive understanding of its electronic structure, conformational flexibility, and potential as a bioactive agent. By simulating molecular behavior, researchers can predict properties and reaction outcomes, guiding experimental work and accelerating the discovery process.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide crucial data on its electronic properties, which are fundamental to understanding its reactivity and intermolecular interactions.
DFT studies on pyrimidine derivatives often involve optimizing the molecular geometry to find the most stable conformation. derpharmachemica.comtandfonline.com Following optimization, key electronic descriptors are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical stability and reactivity of the molecule; a large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. derpharmachemica.com
Further electronic properties derived from DFT calculations include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. derpharmachemica.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. derpharmachemica.comnih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidinone ring, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. This information is vital for predicting how the molecule will interact with biological targets or other reactants. derpharmachemica.comnih.gov
Table 1: Representative Electronic Properties Calculated for Pyrimidinone Scaffolds using DFT Note: This table presents generalized data for pyrimidinone-based compounds as specific values for this compound are not available in the cited literature. The values are illustrative of typical results from DFT calculations.
| Parameter | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |
| Ionization Potential (I) | Energy to remove an electron | 6.0 to 7.0 eV |
| Electron Affinity (A) | Energy released upon gaining an electron | 1.0 to 2.0 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 to 3.0 eV |
Source: Derived from findings on pyrimidinone derivatives. derpharmachemica.comtandfonline.com
While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govmdpi.com MD simulations are particularly important for a molecule like this compound, which possesses a flexible hexyl chain. These simulations model the atomic motions of the molecule, providing a detailed understanding of its conformational landscape—the full range of shapes the molecule can adopt. pnnl.gov
The results of MD simulations can be analyzed to:
Identify the most populated conformational states.
Determine the energy barriers between different conformations. pnnl.gov
Understand how the molecule's shape might change upon binding to a biological target, such as a protein. nih.gov
For instance, studies on similar alkyl-substituted heterocyclic compounds have shown that the flexibility of the alkyl chain can be a crucial factor in how the molecule fits into a receptor's binding pocket. asianpubs.org The conformational analysis helps to understand whether the molecule can adopt the specific three-dimensional shape required for biological activity. pnnl.govasianpubs.org
The pyrimidinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in many compounds with diverse biological activities. derpharmachemica.comresearchgate.net In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates based on this and other scaffolds. plos.orgnih.gov
In silico screening involves using computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target, such as an enzyme or receptor. nih.govchemrxiv.org If this compound were identified as a "hit" compound with some desired activity, virtual ligand design would be the next step. This process involves modifying the structure of the hit compound to improve its properties, such as binding affinity and selectivity.
The process typically involves:
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. researchgate.net For a pyrimidinone derivative, this might include the hydrogen bond accepting carbonyl group and hydrogen bond donating N-H group, along with a hydrophobic region defined by the hexyl chain. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net The program scores different binding poses based on how well the ligand fits into the binding site and the strength of its intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
Virtual Library Generation: Based on the pharmacophore model and docking results, a virtual library of new derivatives can be designed by modifying the original scaffold. For this compound, this could involve changing the length of the alkyl chain, or adding different substituents to the pyrimidine ring.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. nih.gov This helps to prioritize candidates that are more likely to have favorable drug-like properties.
Table 2: Example of a Virtual Screening Workflow for a Pyrimidinone-based Scaffold
| Step | Description | Purpose | Representative Software/Method |
| 1. Target Selection | Identify a biological target (e.g., an enzyme) implicated in a disease. | Define the goal of the screening. | Literature, PDB database |
| 2. Library Preparation | Collect a large database of small molecules (ligands). | Provide a pool of candidate molecules. | ZINC, PubChem databases researchgate.net |
| 3. Pharmacophore-Based Screening | Filter the library for molecules matching key 3D features of known active compounds. | Reduce the number of candidates to a manageable size. | PHASE, ROCS researchgate.netplos.org |
| 4. Molecular Docking | Simulate the binding of filtered ligands into the target's active site. | Predict binding affinity and pose. | AutoDock, Vina, GOLD plos.orgscielo.br |
| 5. Scoring and Ranking | Rank the docked ligands based on their predicted binding energy. | Identify the most promising candidates. | Scoring functions within docking software |
| 6. ADMET Prediction | Computationally estimate the drug-like properties of the top-ranked hits. | Prioritize compounds with better potential for in vivo success. | SwissADME, QikProp |
Source: Compiled from general virtual screening methodologies. researchgate.netplos.orgnih.gov
Quantum Mechanical (QM) calculations are not only for understanding static properties but can also be used to map out the entire energy landscape of a chemical reaction. beilstein-journals.org This allows for the prediction of reaction pathways, transition states, and activation energies, providing a deep understanding of reaction mechanisms. researchgate.net
For this compound, QM calculations could be applied to:
Predicting Synthesis Pathways: By modeling the reaction steps involved in the synthesis of the compound (e.g., via a Biginelli-type reaction or other cyclocondensations), QM can help identify the most energetically favorable route. nih.gov This can guide the optimization of reaction conditions to improve yield and reduce byproducts.
Investigating Metabolic Pathways: QM methods, often in combination with Molecular Mechanics (QM/MM), can be used to model how an enzyme might metabolize this compound. chemrxiv.org This involves calculating the energy barriers for potential reactions like oxidation of the hexyl chain or modification of the pyrimidine ring.
Understanding Reactivity: By simulating potential reactions, such as alkylation at the nitrogen or oxygen atoms, QM can predict the regioselectivity of a reaction. scholarzest.com For example, calculations could determine whether an electrophile would preferentially attack the N1, N3, or O4 atom of the pyrimidinone ring, providing insight into its fundamental chemical reactivity.
These calculations typically involve locating the transition state structure for each step of a proposed mechanism. The energy difference between the reactants and the transition state gives the activation energy, which determines the rate of the reaction. beilstein-journals.org By comparing the activation energies of competing pathways, the most likely reaction outcome can be predicted. researchgate.net
Advanced Applications and Functionalization of 5 Hexylpyrimidin 4 3h One Derivatives
Applications in Materials Science Research
The unique molecular structure of 5-hexylpyrimidin-4(3H)-one derivatives makes them prime candidates for the development of novel materials. The interplay between the rigid pyrimidinone ring and the flexible alkyl chain is central to their function in liquid crystals, polymers, and supramolecular structures.
The development of liquid crystalline (LC) materials is driven by the precise engineering of molecular architecture to control mesophase behavior. beilstein-journals.org Derivatives of this compound possess key structural features for forming liquid crystal phases. The rigid pyrimidinone core, often part of a larger aromatic system, provides the necessary anisotropy, while the hexyl chain contributes to the molecular flexibility and can influence the transition temperatures and phase type.
Research into compounds with similar heterocyclic cores, such as 1,3,4-oxadiazoles and pyrimidines, has demonstrated that the inclusion of such rings can lead to the formation of nematic and smectic phases. beilstein-journals.orgajchem-a.com For instance, bent-shaped molecules derived from 5,5-diethylpyrimidine-2,4,6(1H,3H)-trione have been shown to exhibit a nematic phase. ajchem-a.comajchem-a.com The introduction of a hexyl group onto the pyrimidinone scaffold is expected to modulate the intermolecular interactions and packing, potentially stabilizing mesophases over a broad temperature range. The ability to form hydrogen bonds via the N-H and carbonyl groups of the pyrimidinone ring can further direct molecular self-assembly, leading to highly ordered LC structures. The linear arrangement of multiple ring structures linked together results in an extended π-conjugation system, which can lead to high birefringence, a valuable property for optical applications. mdpi.com
Table 1: Properties of Related Heterocyclic Liquid Crystalline Compounds
| Compound Core | Terminal Group(s) | Observed Mesophase(s) | Transition Temperature (°C) | Reference |
|---|---|---|---|---|
| 1,3-bis(1,3,4-oxadiazol-2-yl)benzene | Perfluoroalkyl | Monotropic Nematic | C-N: 115.8, N-I: 125.1 (on heating) | beilstein-journals.org |
| 5,5-diethylpyrimidine-2,4,6(1H,3H)-trione derivative | Cyano | Nematic | C-N: 159 (on heating) | ajchem-a.comajchem-a.com |
| Cruciform-shaped (TPEB) | Trifluoro-monoalkoxy | Nematic, Smectic C | N-I: 130, SmC-N: 55 | mdpi.com |
Note: This table presents data for structurally related compounds to illustrate the potential of the pyrimidinone core in liquid crystal design. C = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic.
The pyrimidinone moiety is a valuable functional group for incorporation into advanced polymeric architectures and for use in catalysis. Derivatives of this compound can be utilized in two primary ways: as monomers or functional units within a polymer chain, or as ligands for transition metal catalysts.
When incorporated into a polymer backbone, the pyrimidinone unit can introduce specific functionalities. For example, the hydrogen-bonding capability of the related 2-ureido-4[1H]-pyrimidone (UPy) group is used to create supramolecular polymers with tunable mechanical properties. mdpi.comacs.org Similarly, this compound can be functionalized and polymerized to create materials with tailored solubility, thermal stability, and self-assembly characteristics.
In the realm of polymerization catalysis, ligands containing pyrimidine (B1678525) or related nitrogen heterocycles play a significant role. Palladium (Pd) and Nickel (Ni) complexes featuring α-diimine ligands are well-known for their ability to catalyze ethylene (B1197577) polymerization, producing highly branched polymers through a "chain walking" mechanism. acs.org This process involves the catalyst moving along the polymer chain via a series of β-hydride elimination and re-insertion steps. acs.org Pyrimidinone-based ligands can be designed to coordinate with these late transition metals, influencing the catalyst's activity, stability, and the resulting polymer's microstructure. For instance, a Pd-barbiturate complex, a derivative of pyrimidine-2,4,6(1H,3H,5H)-trione, has been used to initiate the polymerization of 1-hexene. researchgate.netresearchgate.net Heterogenizing these catalysts on supports like silica (B1680970) or magnesium oxide can further enhance their activity and industrial applicability, enabling the production of high molecular weight polyolefins. nih.gov
Table 2: Examples of Polymerization Catalysis with Related Systems
| Catalyst System | Monomer(s) | Key Feature/Mechanism | Resulting Polymer | Reference |
|---|---|---|---|---|
| α-Diimine Pd(II) Complex | Ethylene | Chain Walking Polymerization | Highly branched polyethylene | acs.org |
| α-Diimine Pd(II) Complex | 4-Alkyl-cyclopentenes | Isomerization Polymerization | Alternating 1,3-trans-cyclopentane and oligo-methylene groups | acs.org |
| Pd-barbiturate complex | 1-Hexene | Initiation via complex | Telechelic poly(1-hexene) | researchgate.netresearchgate.net |
Supramolecular chemistry, the study of systems held together by non-covalent interactions, provides a powerful route to advanced materials. researchgate.netnih.govnih.gov Derivatives of this compound, particularly those functionalized to feature the 2-ureido-4[1H]-pyrimidinone (UPy) moiety, are central to the design of self-healing materials. The UPy unit is capable of forming highly stable yet reversible quadruple hydrogen bonds (D-A-A-D array), leading to the dimerization of UPy-functionalized molecules. mdpi.com
This strong and directional interaction drives the self-assembly of monomers or polymers into long supramolecular chains. researchgate.net When a material built from these chains is damaged, the hydrogen bonds can break and subsequently reform upon bringing the fractured surfaces together, effectively "healing" the material and restoring a significant portion of its mechanical integrity. mdpi.comnih.gov The incorporation of UPy groups into various polymer backbones, such as polyurethanes and cellulose (B213188) acetate, has been shown to significantly enhance tensile strength and toughness while imparting remarkable self-healing capabilities. mdpi.comnih.gov For example, hydrogels composed of UPy-functionalized gelatin can achieve effective self-healing within minutes after sustaining significant strain. acs.org
Table 3: Characteristics of Self-Healing Materials Based on Ureidopyrimidinone (UPy)
| Polymer Matrix | Healing Mechanism | Key Finding | Self-Healing Efficiency/Property | Reference |
|---|---|---|---|---|
| Polyurea | Quadruple Hydrogen Bonding (UPy Dimerization) | Significant enhancement in Young's modulus and tensile strength. | Reconciles trade-off between self-healing and mechanical strength. | mdpi.com |
| Cellulose Acetate | Quadruple Hydrogen Bonding (UPy) & Semicrystalline Side Chains | Successfully imparted shape memory and self-healing properties to a biodegradable polymer. | 58.3% of self-healing efficiency achieved. | nih.gov |
Exploration in Biological Probes and Imaging Agents
The functionalization of heterocyclic cores like pyrimidinone is a promising strategy for developing sophisticated tools for biological research, including fluorescent probes for cellular imaging and radiolabeled molecules for in vitro assays.
Fluorescent probes are indispensable tools for visualizing cellular structures and dynamic processes in living cells. thermofisher.comthermofisher.com While this compound itself is not inherently fluorescent, its heterocyclic structure can serve as a scaffold for the design of novel fluorophores. By extending the conjugation of the pyrimidinone ring system, for example by fusing it with other aromatic rings or attaching chromophoric groups, it is possible to create molecules that absorb and emit light in the visible spectrum.
The design of such probes often involves incorporating specific functionalities to target them to subcellular compartments or to make them responsive to particular analytes. For instance, probes can be designed to accumulate in mitochondria to report on processes like the generation of hydrogen peroxide (H₂O₂), a key reactive oxygen species. rndsystems.com Research on related quinazolin-4(3H)-one derivatives has shown their utility in developing agents with antiproliferative activity, and this scaffold is common in various bioactive molecules. nih.govnih.govmdpi.comsioc-journal.cn By analogy, a this compound core could be functionalized with reactive groups that respond to specific biological molecules, leading to a change in fluorescence (a "turn-on" or "turn-off" response). The hexyl chain could also be modified to improve cell permeability or direct the probe to lipid-rich environments like cell membranes.
Table 4: Characteristics of Selected Fluorescent Probes for Biological Imaging
| Probe Name/Type | Target/Application | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference |
|---|---|---|---|---|---|
| MitoPY1 | Mitochondrial H₂O₂ | 510 | 530 | Selective for H₂O₂ over other reactive oxygen species. | rndsystems.com |
| CellTracker™ Dyes | Live cell tracking | Various (e.g., 353 for Blue CMAC) | Various (e.g., 466 for Blue CMAC) | Well-retained in live cells for multi-day tracking. | thermofisher.com |
| IVISense™ Probes | In vivo inflammation imaging | 680 or 750 | Near-infrared | Enable non-invasive, longitudinal studies of disease pathogenesis. | revvity.comsummitpharma.co.jp |
Radiolabeling involves incorporating a radioactive isotope into a molecule to trace its path and quantify its presence in biological systems. Derivatives of this compound can be radiolabeled to facilitate a range of in vitro studies, such as receptor binding assays, enzyme inhibition studies, and autoradiography on tissue sections.
Several strategies could be employed for radiolabeling:
Tritium (³H) or Carbon-14 (¹⁴C) Labeling: These beta-emitting isotopes can be incorporated into the molecule during its chemical synthesis. For example, a precursor to the hexyl chain could be radiolabeled, or specific positions on the pyrimidinone ring could be labeled. These labeled compounds are valuable for quantitative binding studies where high sensitivity is required.
Radiohalogenation: Isotopes like Iodine-125 (¹²⁵I) can be attached, typically to an activated aromatic ring (e.g., a phenol (B47542) group) that has been added to the core structure. This strategy is common for creating radioligands for receptor assays.
Metal Chelation: The pyrimidinone derivative could be functionalized with a chelating agent, which can then bind a metallic radionuclide. While more common for in vivo imaging with gamma-emitters, this approach can also be adapted for in vitro applications.
Once synthesized, these radiolabeled probes would allow researchers to study the pharmacodynamics of the parent compound with high precision. For example, a radiolabeled version of a this compound derivative that inhibits a specific enzyme could be used to quantify the number of enzyme sites in a tissue homogenate or to screen other non-labeled compounds for their ability to compete for the same binding site. Although specific examples for this compound are not prevalent, the general techniques are well-established and applicable.
Chemical Biology Applications
The structural framework of this compound and its derivatives has garnered interest within the field of chemical biology. The pyrimidinone core is a recognized privileged scaffold in medicinal chemistry, and the addition of a hexyl group provides specific lipophilic characteristics that can influence biological activity. These compounds serve as versatile platforms for the development of chemical tools to probe biological systems and as foundational structures for designing targeted therapeutic agents.
Tool Compounds for Elucidating Biochemical Pathways
Derivatives of this compound are valuable as tool compounds for the investigation of various biochemical pathways. The pyrimidinone scaffold is known to interact with a range of biological targets, and by modifying the substituents, researchers can create specific probes to elucidate the functions of enzymes and signaling pathways. nih.gov
The lipophilic nature imparted by the hexyl group can facilitate the penetration of cell membranes, allowing these compounds to act on intracellular targets. For instance, pyrimidinone derivatives have been investigated as inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for the de novo pyrimidine biosynthesis pathway. mdpi.com The inhibition of this pathway is a key strategy in the development of antiproliferative and antimalarial drugs. mdpi.com By using a this compound derivative as a molecular probe, researchers can study the effects of blocking this pathway on cellular processes like DNA and RNA synthesis and cell proliferation. mdpi.com
Furthermore, pyrimidinone derivatives can modulate gene expression and influence signaling pathways related to inflammation and cell growth, such as the nuclear factor κB (NF-κB) pathway. nih.gov The ability to synthesize a library of this compound analogs with systematic variations allows for the exploration of structure-activity relationships (SAR), providing insights into the specific molecular features required for interaction with pathway components.
Table 1: Examples of Pyrimidinone Derivatives as Tool Compounds
| Compound Class | Target Pathway/Enzyme | Potential Application in Elucidation |
| Pyrido[2,3-d]pyrimidine derivatives | Lipoxygenase (LOX), NF-κB | Studying the link between lipid signaling and inflammatory responses. nih.gov |
| Dihydrofuro[2,3-d]pyrimidine-diones | Dihydroorotate Dehydrogenase (DHODH) | Investigating the role of de novo pyrimidine synthesis in cell proliferation and parasite survival. mdpi.com |
| Substituted Pyrimidinones (B12756618) | Thymidine Phosphorylase | Probing pyrimidine salvage pathways and their role in nucleotide metabolism. idrblab.net |
Design of Molecular Scaffolds for Targeted Biological Interventions
The concept of a molecular scaffold, a core structure for generating a library of compounds, is central to modern drug discovery. mdpi.com The this compound structure serves as an excellent scaffold for developing agents for targeted biological interventions due to its synthetic tractability and its presence in molecules with diverse biological activities. nih.gov
The pyrimidinone nucleus can be systematically functionalized at various positions to create derivatives with tailored properties to interact with specific biological targets. researchgate.netnih.gov For example, the N1 and N3 positions of the pyrimidine ring, as well as the C2, C5, and C6 positions, can be modified to optimize binding affinity and selectivity for a target protein. The hexyl group at the C5 position can be varied in length or replaced with other functional groups to fine-tune the lipophilicity and pharmacokinetic properties of the resulting molecules.
Researchers have successfully utilized pyrimidinone and related heterocyclic scaffolds to design molecules that target specific proteins implicated in disease. nih.gov For instance, the quinazolinone scaffold, which is structurally related to pyrimidinone, has been extensively used to develop a wide range of bioactive molecules, including anticancer and anti-inflammatory agents. nih.gov This highlights the potential of the this compound scaffold for similar applications.
The design of targeted agents often involves creating molecules that can selectively bind to the active site of an enzyme or a receptor. By incorporating structural motifs known to interact with a particular target into the this compound scaffold, medicinal chemists can generate novel compounds with high potency and specificity. This approach has been used to develop selective inhibitors of various kinases and other enzymes.
Conclusion and Future Research Perspectives
Synthesis and Reactivity Highlights
The synthesis of 5-substituted pyrimidin-4(3H)-ones is well-established, typically involving the condensation of a β-ketoester with an amidine or related precursor. For 5-Hexylpyrimidin-4(3H)-one specifically, a common route involves the coupling of diethyl 2-hexylmalonate with a suitable amidine source. google.com Alternative strategies, such as the direct lithiation of a pyrimidinone core followed by alkylation with a hexyl halide, have also been explored for related 5-alkyl derivatives and could be optimized for this specific compound. acs.org
The reactivity of the this compound scaffold is characterized by the pyrimidinone ring's functional groups. The nitrogen atoms and the exocyclic oxygen offer sites for alkylation, acylation, and other modifications. The C6 position, adjacent to the hexyl group, can be a site for reactions like halogenation, which can then serve as a handle for cross-coupling reactions to introduce further diversity. nih.gov The hexyl chain itself, while generally considered chemically inert, influences the molecule's solubility and steric profile, which can subtly modulate the reactivity of the heterocyclic core.
| Reaction Type | Key Reagents/Conditions | Purpose | Relevant Finding |
| S-Alkylation | Haloalkane, K₂CO₃, DMF | Introduce diverse alkylthio groups at C2 | A general and effective method for creating a library of derivatives. acs.org |
| Halogenation | N-Bromosuccinimide (NBS) | Introduce a reactive handle for cross-coupling | 5-Bromopyrimidinones are versatile intermediates for further functionalization. nih.gov |
| N-Alkylation | Alkyl halide, Base | Modify the pyrimidinone nitrogen | N-alkylation can significantly alter biological activity and physicochemical properties. nih.gov |
| C-H Activation | Transition Metal Catalysts (e.g., Pd, Cu) | Direct functionalization of C-H bonds | An emerging strategy to create complex derivatives with high atom economy. mit.edu |
Advances in Structure-Function Correlation
Structure-activity relationship (SAR) studies on the broader class of 5-substituted pyrimidinones (B12756618) have revealed critical insights. The substituent at the C5 position plays a crucial role in determining the compound's interaction with biological targets. acs.orgnih.gov For instance, in the context of non-nucleoside reverse transcriptase (NNRT) inhibitors, the size and nature of the C5-alkyl group are pivotal for fitting into the enzyme's hydrophobic pocket. researchgate.net
While specific SAR data for this compound is not extensively documented, it is known that the lipophilicity conferred by the hexyl chain is a key determinant of its properties. In a study of pyrimidine (B1678525) derivatives as GPR84 agonists, related compounds with long alkyl chains, such as 2-(hexylthio)pyrimidine-4,6-diol, were synthesized to probe the effect of lipophilicity on receptor activation. amazonaws.com This suggests that the hexyl group in this compound is likely to enhance membrane permeability and interactions with hydrophobic binding sites in proteins, a hypothesis that warrants systematic investigation.
| Target Class | Role of C5-Substituent | Example Finding |
| HIV-1 Reverse Transcriptase | Occupies a hydrophobic pocket | 5-Alkyl groups are crucial for potent inhibitory activity in S-DABO derivatives. acs.orgresearchgate.net |
| PDE5 Inhibitors | Influences binding affinity and selectivity | The size and nature of substituents on the pyrimidinone ring dictate inhibitory potency. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Modulates ligand-receptor interaction and lipophilicity | Long alkyl chains are explored to enhance agonist activity for receptors like GPR84. amazonaws.com |
| Kinase Inhibitors | Fine-tunes binding to the ATP pocket | The pyrimidine scaffold acts as a hinge-binder, with substituents providing specificity. nih.gov |
Unaddressed Challenges and Research Gaps
Despite the foundational knowledge of pyrimidinone chemistry, several challenges and knowledge gaps persist for this compound.
Limited Biological Profiling: The biological activity of this compound remains largely unexplored. Comprehensive screening against a wide range of biological targets (e.g., kinases, GPCRs, ion channels) is necessary to identify potential therapeutic applications.
Lack of Detailed Mechanistic Studies: While general reactivity is understood, detailed mechanistic investigations into its specific reactions are lacking. Understanding reaction pathways and intermediate structures could lead to more efficient and selective synthetic protocols.
Physicochemical Property Characterization: There is a scarcity of published data on the fundamental physicochemical properties of this compound, such as its precise solubility, pKa, and logP values. This data is essential for rational drug design and formulation development.
Stereoselective Synthesis: If chiral centers are introduced into the molecule, developing efficient stereoselective synthetic methods will be a significant challenge that needs to be addressed to evaluate the biological activity of individual enantiomers.
Emerging Research Directions for the this compound Scaffold
The unique structural features of this compound open up several exciting avenues for future research.
Probes for Chemical Biology: The lipophilic hexyl chain makes this scaffold an interesting candidate for developing chemical probes to study biological systems. It could be functionalized with reporter tags (fluorophores, biotin) to investigate protein-lipid interactions or to track its distribution within cells.
Agrochemical Development: The pyrimidinone core is present in some agrochemicals. The properties of the 5-hexyl derivative could be explored for developing new herbicides or fungicides, where lipophilicity can enhance uptake and translocation in plants or fungi.
Materials Science Applications: Pyrimidinone scaffolds are known to form hydrogen-bonded assemblies. researchgate.net The 5-hexyl group could be used to tune the self-assembly properties of these molecules, leading to the formation of novel supramolecular structures, liquid crystals, or functional gels. researchgate.netdntb.gov.ua
Fragment-Based Drug Discovery: The this compound scaffold can serve as a starting point in fragment-based drug discovery campaigns. The hexyl-pyrimidinone fragment could be identified in a screen, with subsequent optimization of other positions on the ring to build potent and selective drug candidates.
Potential Interdisciplinary Contributions to Chemical Sciences
Research on this compound is poised to contribute to broader advancements across the chemical sciences.
Medicinal Chemistry: Elucidating the SAR of this scaffold will contribute to the general understanding of how lipophilic substituents influence drug-receptor interactions, providing valuable data for designing future therapeutic agents. mdpi.comfrontiersin.org
Organic Synthesis: The development of novel, efficient, and sustainable synthetic routes to this compound and its derivatives, potentially using flow chemistry or multicomponent reactions, would advance the field of synthetic methodology. dntb.gov.uamdpi.com
Computational Chemistry: This molecule serves as an excellent model system for validating and refining computational methods. nih.govresearchgate.net Predicting its electronic properties, reactivity, and binding affinities can help benchmark theoretical models against experimental data, enhancing the predictive power of computational tools. nih.govresearchgate.net
Materials Chemistry: Investigating the self-assembly and material properties driven by the interplay of the polar pyrimidinone head and the nonpolar hexyl tail could lead to new design principles for functional organic materials. dntb.gov.ua
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-hexylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted pyrimidine precursors. For example, a common approach involves refluxing hexyl-substituted precursors with ammonium acetate in glacial acetic acid under controlled temperatures (108°C) . Yield optimization requires precise stoichiometric ratios (e.g., 2.00 equiv. NH₄OAc) and anhydrous conditions to minimize side reactions. Characterization of intermediates via TLC or HPLC is critical for monitoring progress .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing tautomeric forms of the pyrimidinone ring . Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated in studies of analogous pyrimidinone derivatives . Additional techniques include FT-IR for functional group analysis and mass spectrometry for molecular weight confirmation .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for related pyrimidinones highlight risks such as H315 (skin irritation) and H319 (eye damage). Use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Disposal must follow local regulations for nitrogen-containing heterocycles .
Advanced Research Questions
Q. How can synthetic routes be optimized to produce this compound derivatives with enhanced bioactivity?
- Methodological Answer : Introduce functional groups (e.g., halogens, coumarin moieties) at the pyrimidinone ring via Suzuki coupling or nucleophilic substitution. For example, coupling with 4-chlorophenyl or coumarin-3-yl groups has been shown to modulate antimicrobial activity . Reaction monitoring via HPLC-MS ensures regioselectivity, while computational tools (e.g., DFT) predict electronic effects on reactivity .
Q. What strategies validate the purity and stability of this compound in pharmaceutical formulations?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Buffer systems (e.g., ammonium acetate pH 6.5) improve peak resolution . Accelerated stability studies under varying pH, temperature, and humidity conditions (ICH guidelines) identify degradation pathways. Mass spectrometry confirms degradation products .
Q. How do researchers address contradictions in biological activity data for pyrimidinone derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using positive controls (e.g., gemcitabine for anticancer assays) and replicate experiments across multiple models . Meta-analyses of structure-activity relationships (SAR) clarify substituent effects on potency .
Q. What mechanistic insights can be gained from kinetic studies of this compound synthesis?
- Methodological Answer : Kinetic profiling via in situ FT-IR or Raman spectroscopy identifies rate-limiting steps (e.g., cyclization). Isotopic labeling (e.g., ¹⁵N-ammonium acetate) traces nitrogen incorporation into the pyrimidine ring. Arrhenius plots determine activation energy, guiding solvent and catalyst selection .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess solubility in aqueous/organic matrices. PubChem data (CID: 12455727) provide experimental benchmarks for validation .
Q. What challenges arise in achieving regioselective functionalization of the pyrimidinone ring?
- Methodological Answer : Competing reactivity at N1, N3, and C5 positions complicates regioselectivity. Use directing groups (e.g., amino at C5) or transition-metal catalysts (e.g., Pd) to bias substitution sites. X-ray crystallography of intermediates confirms regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
